1,4-Dichloro-2,5-bis(dichloromethyl)benzene

Descripción

Molecular Structure and Classification

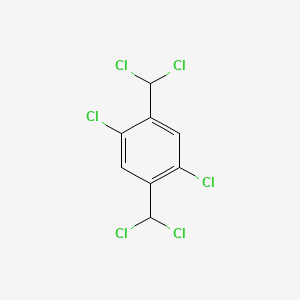

The molecular architecture of 1,4-Dichloro-2,5-bis(dichloromethyl)benzene consists of a benzene ring bearing two distinct types of chlorine-containing substituents positioned in a specific geometric arrangement. The compound features two chlorine atoms directly attached to the aromatic ring at the 1,4-positions, creating a para-dichlorobenzene core structure. Additionally, two dichloromethyl groups are attached to the benzene ring at the 2,5-positions, each containing two chlorine atoms bonded to a methyl carbon. This substitution pattern results in a total of six chlorine atoms per molecule, making it a hexachlorinated aromatic compound.

The systematic nomenclature reflects this structural complexity, with the International Union of Pure and Applied Chemistry name being this compound. Alternative names documented in chemical databases include 2,5-bis(dichloromethyl)-1,4-dichlorobenzene and 1,4-bis(dichloromethyl)-2,5-dichlorobenzene, which emphasize different aspects of the substitution pattern. The compound belongs to the broader class of halogenated aromatic hydrocarbons, specifically categorized as an organohalogen compound due to its multiple carbon-chlorine bonds.

The three-dimensional molecular geometry exhibits significant steric effects due to the bulky dichloromethyl substituents. The dichloromethyl groups can adopt different conformations relative to the benzene ring plane, influencing the compound's overall molecular shape and intermolecular interactions. The InChI identifier AYFZLXIPQYMONU-UHFFFAOYSA-N provides a unique computational representation of the molecular connectivity.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₈H₄Cl₆ | |

| Molecular Weight | 312.8 g/mol | |

| Monoisotopic Mass | 309.844416 | |

| Density | 1.621 g/cm³ | |

| Melting Point | 72°C | |

| Boiling Point | 341.2°C at 760 mmHg | |

| LogP | 4.85 |

Historical Context and Discovery

The historical development of this compound can be traced through the evolution of halogenated aromatic chemistry and industrial chlorination processes. The compound's presence in chemical databases dates back to 2005, when it was first catalogued in the PubChem database on July 19, 2005, with subsequent modifications recorded as recently as May 24, 2025. This timeline suggests that the compound gained scientific attention during the early 21st century, coinciding with increased environmental monitoring efforts and advances in analytical chemistry techniques capable of detecting complex halogenated organic compounds.

The synthesis and characterization of this compound likely emerged from research into chlorination reactions of aromatic substrates, particularly those involving xylene derivatives. Related compounds such as xylylene dichloride have been synthesized through photochemical chlorination of ortho-xylene, suggesting similar synthetic pathways may have been employed for the bis(dichloromethyl) derivative. The development of industrial chlorination processes, including those using chlorine gas in the presence of catalysts, provided the technological foundation for producing such highly chlorinated aromatic compounds.

Environmental detection and monitoring programs have played a crucial role in the compound's recognition and documentation. The inclusion of this compound in environmental prioritization studies conducted by various regulatory agencies reflects growing awareness of halogenated aromatic compounds as potential environmental contaminants. The compound's assignment of European Inventory of Existing Commercial Chemical Substances number 255-618-5 indicates its recognition as an existing chemical substance in European commerce, though specific production volumes and applications remain limited.

Significance in Halogenated Aromatic Chemistry

This compound occupies a unique position within the broader family of halogenated aromatic compounds due to its distinctive substitution pattern and chemical properties. The compound represents an intermediate level of chlorination between simpler chlorobenzenes and more extensively halogenated aromatics, providing insights into the effects of progressive halogenation on molecular behavior. Its structure demonstrates the compatibility of both aromatic and aliphatic chlorination within a single molecule, making it valuable for understanding structure-property relationships in halogenated organic chemistry.

The compound's significance extends to environmental chemistry, where it serves as a representative example of persistent organic pollutants with complex halogenation patterns. The high degree of chlorination contributes to environmental persistence, as indicated by the compound's inclusion in lists of substances requiring environmental monitoring. The multiple chlorine substituents inhibit biodegradation pathways that typically operate on less heavily halogenated aromatics, leading to potential accumulation in environmental matrices.

From a synthetic chemistry perspective, the compound provides a platform for understanding selective halogenation reactions and the reactivity patterns of multiply substituted aromatic systems. The presence of both ring-bound chlorine atoms and dichloromethyl groups creates opportunities for different types of chemical transformations, including nucleophilic substitution reactions and reductive dehalogenation processes. Research into the microbial breakdown of halogenated aromatic compounds has identified various mechanisms for chlorine removal, including reductive, hydrolytic, and oxygenolytic pathways.

The compound's physical properties, particularly its high lipophilicity as reflected by the LogP value of 4.85, demonstrate the cumulative effects of multiple halogen substituents on molecular hydrophobicity. This characteristic influences the compound's behavior in biological systems and environmental partitioning, making it relevant for studies of bioaccumulation and environmental fate modeling.

Chemical Abstracts Service Registry Information and Database Presence

The Chemical Abstracts Service registry number 41999-84-2 serves as the primary identifier for this compound across international chemical databases and regulatory systems. This registry number was assigned through the Chemical Abstracts Service, which maintains the world's most comprehensive database of chemical substance information, providing a unique and permanent identifier that facilitates accurate communication about the compound across scientific, industrial, and regulatory communities.

The compound's presence across multiple major chemical databases demonstrates its recognition as a significant chemical entity requiring documentation and monitoring. PubChem, operated by the National Center for Biotechnology Information, maintains comprehensive records under compound identifier 2749734, including structural information, physical properties, and classification data. ChemSpider, a chemical structure database owned by the Royal Society of Chemistry, catalogs the compound under identifier 2031059, providing additional structural representations and property predictions.

European regulatory databases have incorporated the compound under European Inventory of Existing Commercial Chemical Substances number 255-618-5, indicating its status as a recognized chemical substance within European Union regulatory frameworks. This designation places the compound within the scope of various European chemical regulations, including the Registration, Evaluation, Authorisation and Restriction of Chemicals regulation, which governs the manufacture, import, and use of chemical substances in the European Union.

International environmental monitoring organizations have identified the compound as requiring attention due to its potential environmental impact. The Oslo-Paris Convention for the Protection of the Marine Environment of the North-East Atlantic Commission has included this compound in Section A of its List of Substances of Possible Concern, specifically categorizing it as an organohalogen compound warranting further investigation. This classification reflects the compound's potential for environmental persistence and bioaccumulation, characteristics commonly associated with highly halogenated aromatic compounds.

| Database | Identifier | Classification |

|---|---|---|

| Chemical Abstracts Service | 41999-84-2 | Primary Registry Number |

| PubChem | CID 2749734 | Structural Database |

| ChemSpider | 2031059 | Chemical Structure Database |

| European Inventory of Existing Commercial Chemical Substances | 255-618-5 | Regulatory Identifier |

| Oslo-Paris Convention Commission | Section A Listed | Environmental Concern |

Propiedades

IUPAC Name |

1,4-dichloro-2,5-bis(dichloromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4Cl6/c9-5-1-3(7(11)12)6(10)2-4(5)8(13)14/h1-2,7-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYFZLXIPQYMONU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Cl)C(Cl)Cl)Cl)C(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4Cl6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50194807 | |

| Record name | 1,4-Dichloro-2,5-bis(dichloromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50194807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41999-84-2 | |

| Record name | 1,4-Dichloro-2,5-bis(dichloromethyl)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=41999-84-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4-Dichloro-2,5-bis(dichloromethyl)benzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041999842 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4-Dichloro-2,5-bis(dichloromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50194807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-dichloro-2,5-bis(dichloromethyl)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.544 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,4-DICHLORO-2,5-BIS(DICHLOROMETHYL)BENZENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/622I1A3P3Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Métodos De Preparación

Chlorination of 1,4-Dichloro-2,5-dimethylbenzene

- Starting Material: 1,4-Dichloro-2,5-dimethylbenzene

- Reagent: Chlorine gas or other chlorinating agents

- Conditions: Typically carried out under UV light or elevated temperatures to facilitate radical chlorination.

- Outcome: The methyl groups (-CH3) are converted to dichloromethyl groups (-CCl2H), yielding this compound.

This method is favored for its directness and ability to produce the target compound in reasonable yield.

Alternative Synthetic Routes

While direct chlorination is the primary route, alternative methods include:

- Chloromethylation of 1,4-dichloro-2,5-dimethylbenzene derivatives: This involves introducing chloromethyl groups via electrophilic substitution using paraformaldehyde and hydrochloric acid or other chloromethylation reagents.

- Stepwise functionalization: Starting from 2,5-dichloromethyl-substituted benzene derivatives, further chlorination or substitution reactions can be performed to install the dichloromethyl groups.

However, these routes are less commonly reported for this specific compound due to complexity and lower selectivity.

Detailed Reaction Conditions and Yields

| Step | Reaction Type | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Chlorination of methyl groups | Chlorine gas, UV light or heat | 70-90 | Radical chlorination; control of temperature critical to avoid over-chlorination |

| 2 | Purification | Extraction with organic solvents, drying agents | - | Use of ethyl acetate or toluene for extraction; drying with anhydrous sodium sulfate |

| 3 | Isolation | Distillation or recrystallization | - | Product isolated as yellow liquid or solid depending on conditions |

Research Findings and Optimization

- Selectivity: Radical chlorination must be carefully controlled to avoid chlorination of aromatic hydrogens or formation of polychlorinated byproducts.

- Solvent Effects: Use of inert solvents like carbon tetrachloride or chlorinated solvents can improve chlorination efficiency.

- Reaction Monitoring: Techniques such as NMR and GC-MS are employed to monitor the degree of chlorination and purity of the product.

- Scale-up Considerations: Industrial synthesis requires careful control of chlorine dosing and reaction temperature to ensure safety and consistent product quality.

Summary Table of Key Parameters

| Parameter | Typical Range/Value |

|---|---|

| Starting material purity | >98% |

| Chlorination temperature | 30–60 °C |

| Reaction time | 2–6 hours |

| Chlorine gas flow rate | Controlled to maintain radical concentration |

| Solvent | Carbon tetrachloride, chloroform, or inert solvents |

| Product purity | >95% after purification |

| Yield | 70-90% depending on conditions |

Analytical Characterization

- NMR Spectroscopy: Characteristic signals for dichloromethyl protons and aromatic protons confirm structure.

- Mass Spectrometry: Molecular ion peak at m/z corresponding to C8H4Cl6 (312.8 g/mol).

- Elemental Analysis: Consistent with molecular formula.

- Chromatography: Used for purity assessment and isolation of impurities.

Análisis De Reacciones Químicas

Types of Reactions: 1,4-Dichloro-2,5-bis(dichloromethyl)benzene undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.

Oxidation Reactions: It can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction Reactions: The dichloromethyl groups can be reduced to form methyl groups or other reduced derivatives.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include sodium hydroxide, potassium hydroxide, and other nucleophiles. The reactions are typically carried out in polar solvents such as water or alcohols.

Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

Reduction Reactions: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are commonly used.

Major Products Formed:

Substitution Reactions: Products include various substituted benzene derivatives.

Oxidation Reactions: Products include carboxylic acids and other oxidized compounds.

Reduction Reactions: Products include methyl-substituted benzene derivatives.

Aplicaciones Científicas De Investigación

Analytical Applications

1. High-Performance Liquid Chromatography (HPLC)

One of the primary applications of 1,4-Dichloro-2,5-bis(dichloromethyl)benzene is in the field of analytical chemistry, particularly for its use in high-performance liquid chromatography (HPLC). A study highlighted a reverse-phase HPLC method for analyzing this compound, which is effective for isolating impurities during preparative separations and suitable for pharmacokinetic studies. The method utilizes a mobile phase consisting of acetonitrile and water with phosphoric acid, although for mass spectrometry compatibility, phosphoric acid is replaced with formic acid .

Material Science Applications

2. Synthesis of Advanced Materials

The compound serves as a precursor in the synthesis of various advanced materials. Its chlorinated structure makes it valuable in producing polymers and other materials that require specific chemical properties. For instance, it can be utilized in the production of flame retardants or as an additive in coatings to enhance durability and chemical resistance.

Case Studies and Research Insights

3. Case Study: Environmental Monitoring

A significant application area involves environmental monitoring where this compound can be utilized as a standard reference material in assessing pesticide levels in air samples. Studies have shown that using this compound can improve the accuracy of detecting chlorinated pesticides due to its structural similarities .

4. Case Study: Polymer Chemistry

In polymer chemistry, this compound has been explored as an intermediate for synthesizing chlorinated polymers that exhibit enhanced thermal stability and flame retardancy. Research indicates that incorporating this compound into polymer matrices can significantly improve their mechanical properties and resistance to thermal degradation .

Mecanismo De Acción

The mechanism of action of 1,4-dichloro-2,5-bis(dichloromethyl)benzene involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biological molecules. This interaction can lead to the formation of covalent bonds, altering the structure and function of the target molecules. The pathways involved in these reactions are complex and depend on the specific context in which the compound is used.

Comparación Con Compuestos Similares

1,4-Dichloro-2,5-bis(trichloromethyl)benzene (CAS: 2142-29-2)

- Molecular Formula : C₈H₂Cl₈

- Molecular Weight : 381.73 g/mol .

- Key Differences : Replacing dichloromethyl (-CHCl₂) with trichloromethyl (-CCl₃) groups increases chlorine content and molecular weight. This substitution enhances hydrophobicity (predicted logP >5) and steric bulk, likely reducing solubility in polar solvents. Applications include intermediates in specialty chemical synthesis .

1,4-Dibromo-2,5-bis(dibromomethyl)benzene (CAS: 3460-18-2)

- Molecular Formula : C₈H₄Br₆

- Molecular Weight : 684.46 g/mol .

- Key Differences : Bromine substitution increases molecular weight and alters reactivity (e.g., higher polarizability). Brominated analogues are often used in flame retardants or crosslinking agents due to Br’s radical scavenging properties.

1,4-Dichloro-2,5-dimethylbenzene (CAS: 1124-05-6)

- Molecular Formula : C₈H₈Cl₂

- Molecular Weight : 175.055 g/mol .

- Key Differences : Methyl (-CH₃) groups replace dichloromethyl substituents, drastically reducing halogen content. This lowers logP (~2–3) and improves solubility in organic solvents. Such compounds are used in agrochemicals or fragrances due to milder toxicity .

Physicochemical Properties

*Estimated based on higher chlorine content.

Toxicity and Environmental Impact

- This compound: Limited ecotoxicity data are available. However, structurally related chlorinated benzenes, such as (dichloromethyl)benzene (CAS: 98-87-3), exhibit moderate aquatic toxicity (e.g., LC₅₀ = 4 mg/L for zebrafish) .

- Brominated Analogues : Brominated compounds like 1,4-dibromo-2,5-bis(dibromomethyl)benzene may persist in the environment due to strong C-Br bonds, though specific degradation studies are lacking .

- Regulatory Status : Chlorinated benzenes are often classified as hazardous under OSHA and CERCLA regulations .

Actividad Biológica

1,4-Dichloro-2,5-bis(dichloromethyl)benzene, also known as benzene, 1,4-dichloro-2,5-bis(chloromethyl)- (CAS Number: 818033), is a chlorinated aromatic compound with significant industrial applications. Its biological activity has garnered attention in various research studies due to its potential toxicological effects and interactions with biological systems.

- Molecular Formula : C₈H₄Cl₆

- Molecular Weight : 267.84 g/mol

- Physical State : Solid at room temperature

- Melting Point : Approximately 111°C

Biological Activity Overview

The biological activity of this compound has been primarily investigated in the context of its mutagenic and toxicological properties. Key findings include:

Mutagenicity and Toxicity

- Mutagenic Potential : Research indicates that this compound exhibits mutagenic properties. It has been listed among chemicals recognized for their mutagenic effects on various biological systems . The mechanism of mutagenicity is believed to involve DNA interaction leading to structural alterations.

- Toxicological Studies : Toxicological assessments have shown that exposure to high concentrations can lead to adverse effects in mammalian systems. A study reported dose-dependent toxicity in animal models, highlighting reduced body weight and other physiological changes .

- Cellular Effects : In vitro studies have demonstrated that the compound can induce oxidative stress in cells, resulting in apoptosis and necrosis. This effect is attributed to the generation of reactive oxygen species (ROS) upon metabolic activation of the compound .

Case Study 1: In Vivo Toxicity Assessment

A study conducted on mice exposed to varying doses of this compound revealed significant findings:

- Dosage : Mice were administered doses ranging from 16 mg/kg to 1600 mg/kg.

- Findings :

- At lower doses (16 mg/kg), no significant adverse effects were observed.

- Higher doses resulted in decreased body weight and increased mortality rates among the test subjects.

This study underscores the importance of dosage in determining the biological impact of the compound .

Case Study 2: Genotoxicity Evaluation

In a genotoxicity study using human cell lines:

- Methodology : The Ames test was employed to evaluate mutagenic potential.

- Results :

- The compound showed a positive response at higher concentrations, indicating its ability to cause mutations.

This reinforces the concern regarding its use in industrial applications where exposure risk is present .

Data Table: Summary of Biological Activities

Q & A

Q. What are the recommended synthetic routes for 1,4-dichloro-2,5-bis(dichloromethyl)benzene, and how can reaction conditions be optimized?

Methodological Answer: The compound is synthesized via controlled chlorination of 1,4-dichloro-2,5-dimethylbenzene. A scalable method involves radical chlorination using sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS) under UV light or thermal initiation. Key optimization parameters include:

- Temperature: Maintain 80–100°C to balance reactivity and side-product formation.

- Solvent: Use non-polar solvents (e.g., CCl₄) to stabilize intermediates.

- Catalyst: Trace amounts of AIBN (azobisisobutyronitrile) enhance radical initiation efficiency.

Yield improvements (>80%) are achieved by stepwise chlorination, isolating intermediates to prevent over-chlorination. Kinetic monitoring via GC-MS or HPLC is critical for identifying optimal reaction termination points .

Q. Which analytical techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy: ¹H/¹³C NMR resolves substituent patterns (e.g., dichloromethyl vs. aromatic protons). Chlorine’s inductive effect deshields adjacent protons (δ 4.5–5.5 ppm for CHCl₂ groups).

- X-ray Crystallography: Single-crystal analysis (using SHELX software) confirms molecular geometry and packing. Slow evaporation of chloroform solutions yields suitable crystals .

- Mass Spectrometry: High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+Cl]⁻ adducts in ESI⁻ mode).

- Thermogravimetric Analysis (TGA): Assess thermal stability; decomposition onset occurs at ~200°C, correlating with C-Cl bond cleavage .

Q. What safety protocols are essential when handling this compound?

Methodological Answer:

- Toxicity Mitigation: Use fume hoods and PPE (gloves, goggles) due to potential carcinogenicity (analogous to benzal chloride, IARC Group 2B ).

- Environmental Precautions: Log Kow = 3.2 indicates high bioaccumulation potential. Avoid aqueous discharge; use activated carbon filters for waste treatment .

- Storage: Store under inert gas (N₂/Ar) in amber glass to prevent photolytic degradation.

Advanced Research Questions

Q. How can reaction kinetics and mechanistic pathways be analyzed for its synthesis?

Methodological Answer:

- In Situ Monitoring: Use FTIR or Raman spectroscopy to track C-H → C-Cl conversion in real time.

- Computational Modeling: Density Functional Theory (DFT) calculates activation energies for radical intermediates. For example, the unexpected regioselectivity in dichloromethyl group formation is attributed to steric and electronic effects in the transition state .

- Isotopic Labeling: Introduce ¹³C or ²H labels in the methyl groups to trace chlorination pathways via NMR or MS .

Q. What challenges arise in crystallographic studies of this compound, and how are they resolved?

Methodological Answer:

- Disorder in Crystal Lattices: Dichloromethyl groups often exhibit positional disorder. High-resolution data (≤0.8 Å) and SHELXL refinement with restraints (e.g., DELU, SIMU) improve model accuracy .

- Polymorphism: Two distinct crystal forms (monoclinic vs. orthorhombic) may arise. Screen solvents (e.g., CHCl₃ vs. DCM) and cooling rates to isolate preferred polymorphs .

Q. How does this compound behave in environmental matrices, and what analytical methods detect its degradation products?

Methodological Answer:

- Hydrolysis Studies: Under alkaline conditions (pH > 9), it degrades to 2,5-dichlorobenzoic acid. Monitor via LC-MS/MS with a C18 column and 0.1% formic acid mobile phase .

- Henry’s Law Constant: Estimated at 7.9×10⁻¹ atm·m³/mol, indicating volatility. Use purge-and-trap GC-MS for air/water partitioning studies .

- Soil Mobility: High log Kow (3.2) suggests strong adsorption to organic matter. Conduct soil column experiments with ¹⁴C-labeled compound to quantify leaching potential .

Q. What computational tools predict its reactivity in novel reaction systems?

Methodological Answer:

- Molecular Dynamics (MD): Simulate solvation effects in polar vs. non-polar solvents using GROMACS or AMBER.

- Reactivity Descriptors: Calculate Fukui indices (Gaussian 09) to identify electrophilic/nucleophilic sites. For example, the para-dichloro positions are more reactive toward nucleophilic substitution .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.